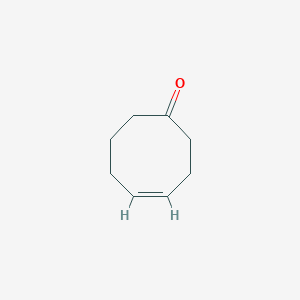
4-Cycloocten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cycloocten-1-one is an organic compound with the molecular formula C8H12O. It is characterized by an eight-membered ring containing a ketone functional group and a double bond. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cycloocten-1-one can be synthesized through various methods. One common approach involves the cyclization of 1,5-hexadiene using a transition metal catalyst. This reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst like palladium or nickel .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-Cycloocten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-cyclooctene-1,2-dione using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 4-cyclooctanol when treated with reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-cyclooctene-1,2-dione.
Reduction: 4-cyclooctanol.
Substitution: Depending on the nucleophile, various substituted cyclooctenones.
Scientific Research Applications
4-Cycloocten-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cycloocten-1-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the double bond in the ring structure allows for reactions such as cycloaddition, which can modify the compound’s biological effects .
Comparison with Similar Compounds
Cyclooctanone: Lacks the double bond present in 4-Cycloocten-1-one.
Cyclooctene: Contains a double bond but lacks the ketone functional group.
Cyclooctadiene: Contains two double bonds but lacks the ketone functional group.
Uniqueness: this compound is unique due to its combination of a ketone functional group and a double bond within an eight-membered ring. This structure imparts distinct reactivity and properties, making it valuable for various chemical transformations and applications .
Biological Activity
4-Cycloocten-1-one is a cyclic ketone known for its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its effects on various biological systems, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
This compound, with the molecular formula C8H12O, features a cyclooctene ring with a ketone functional group. Its structure allows for various chemical reactions, making it a subject of interest in medicinal chemistry.
Biological Activities
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxic Effects
Research has shown that this compound can induce cytotoxicity in cancer cell lines. A study reported that concentrations of 50 µM resulted in a 70% reduction in cell viability in human colon adenocarcinoma cells (Caco-2) after 24 hours of exposure . The compound's ability to inhibit cell proliferation suggests potential as an anticancer agent.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In animal models, administration of this compound led to a significant reduction in inflammatory markers such as TNF-α and IL-6 . This suggests that it may modulate immune responses, providing a basis for further exploration in inflammatory diseases.
Toxicity Profile
Toxicological assessments have revealed that this compound possesses a relatively low toxicity profile. In repeated dose toxicity studies on rats, the No Observed Adverse Effect Level (NOAEL) was established at 1000 mg/kg body weight per day . Additionally, genotoxicity tests showed no significant mutagenic effects at non-cytotoxic concentrations, indicating a favorable safety profile for potential therapeutic use.
Table: Summary of Biological Activities of this compound
Properties
CAS No. |
31598-70-6 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(4Z)-cyclooct-4-en-1-one |
InChI |
InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h1-2H,3-7H2/b2-1- |
InChI Key |
QCMJRQVMECBHEA-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(=O)C1 |
Canonical SMILES |
C1CC=CCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















